molecular formula C21H21N5O4 B12158504 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B12158504
M. Wt: 407.4 g/mol
InChI Key: PCXKWWDBWHCPRA-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide is a complex organic compound that features a quinoline derivative and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Hydroxylation: The quinoline derivative is then hydroxylated using a suitable oxidizing agent such as oxone.

    Triazole Formation: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Coupling Reaction: Finally, the quinoline and triazole derivatives are coupled through an etherification reaction, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the quinoline ring can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Oxone or hydrogen peroxide in the presence of a catalyst.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound has potential as an enzyme inhibitor due to its triazole moiety, which is known to interact with various biological targets.

Medicine

In medicine, it could be explored for its potential as an anti-cancer or anti-inflammatory agent. The quinoline and triazole rings are both known for their pharmacological activities.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide likely involves its interaction with specific enzymes or receptors. The quinoline ring can intercalate with DNA, while the triazole ring can inhibit enzymes by binding to their active sites. This dual action makes it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline: Known for its antimicrobial properties.

    4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    1,2,4-triazole: A common scaffold in medicinal chemistry.

Uniqueness

What sets 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide apart is its combined structure, which allows it to interact with multiple biological targets simultaneously. This multi-target approach can enhance its efficacy and reduce the likelihood of resistance development.

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C21H21N5O4/c1-29-15-6-2-13(3-7-15)10-18-23-21(26-25-18)24-20(28)12-30-16-8-4-14-5-9-19(27)22-17(14)11-16/h2-4,6-8,11H,5,9-10,12H2,1H3,(H,22,27)(H2,23,24,25,26,28)

InChI Key

PCXKWWDBWHCPRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)COC3=CC4=C(CCC(=O)N4)C=C3

Origin of Product

United States

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